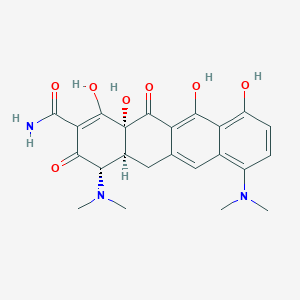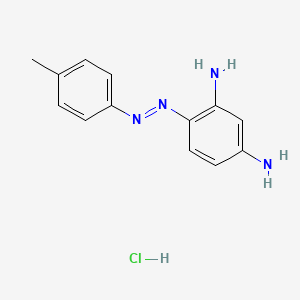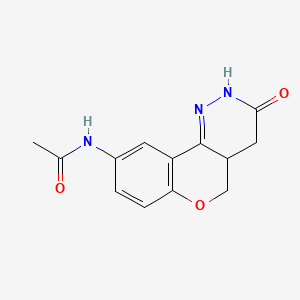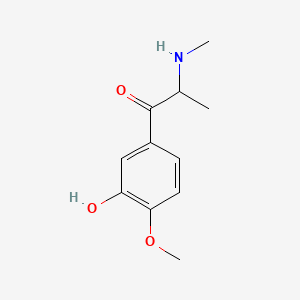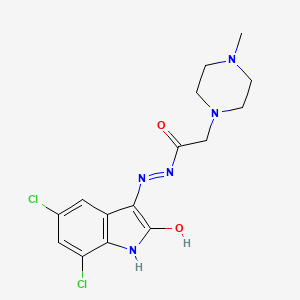
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazin-essigsäure, 4-Methyl-, (5,7-Dichlor-2-oxo-3-indolinyliden)hydrazid, (Z)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Elemente von Piperazin, Essigsäure und Indolinylidenhydrazid kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Piperazin-essigsäure, 4-Methyl-, (5,7-Dichlor-2-oxo-3-indolinyliden)hydrazid, (Z)- umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Piperazinesssigsäurederivats. Der Prozess beinhaltet:
Bildung von 4-Methyl-1-piperazinesssigsäure: Dieser Schritt beinhaltet die Reaktion von Piperazin mit Essigsäure unter kontrollierten Bedingungen, um die Essigsäureeinheit einzuführen.
Einführung der Indolinylidenhydrazidgruppe: Dieser Schritt beinhaltet die Reaktion der 4-Methyl-1-piperazinesssigsäure mit 5,7-Dichlor-2-oxo-3-indolinylidenhydrazid unter bestimmten Bedingungen, um die endgültige Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Piperazin-essigsäure, 4-Methyl-, (5,7-Dichlor-2-oxo-3-indolinyliden)hydrazid, (Z)- kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können diese Verbindung in ihre reduzierten Formen umwandeln, oft unter Verwendung von Reagenzien wie Natriumborhydrid.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen im Molekül durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
1-Piperazin-essigsäure, 4-Methyl-, (5,7-Dichlor-2-oxo-3-indolinyliden)hydrazid, (Z)- hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung untersucht derzeit ihre potenziellen therapeutischen Anwendungen, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-Piperazin-essigsäure, 4-Methyl-, (5,7-Dichlor-2-oxo-3-indolinyliden)hydrazid, (Z)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Piperazin-essigsäure, 4-Methyl-, (1,2-Dihydro-2-oxo-3H-indol-3-yliden)hydrazid, (Z)-
- 1-Piperazin-essigsäure, 4-Methyl-, (5-Chlor-2-oxo-3-indolinyliden)hydrazid, Dihydrochlorid, Hydrat, (Z)-
Einzigartigkeit
1-Piperazin-essigsäure, 4-Methyl-, (5,7-Dichlor-2-oxo-3-indolinyliden)hydrazid, (Z)- ist einzigartig durch das Vorhandensein der 5,7-Dichlor-2-oxo-3-indolinyliden-Gruppe, die spezifische chemische und biologische Eigenschaften verleiht, die sie von ähnlichen Verbindungen unterscheiden. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
86873-26-9 |
|---|---|
Molekularformel |
C15H17Cl2N5O2 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C15H17Cl2N5O2/c1-21-2-4-22(5-3-21)8-12(23)19-20-14-10-6-9(16)7-11(17)13(10)18-15(14)24/h6-7,18,24H,2-5,8H2,1H3 |
InChI-Schlüssel |
QYKQHUQKUXNTRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


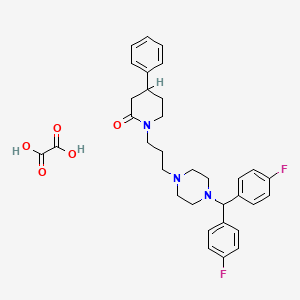
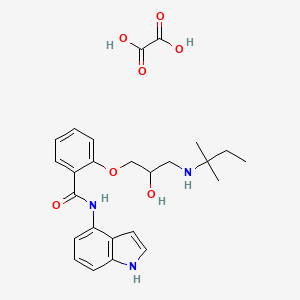
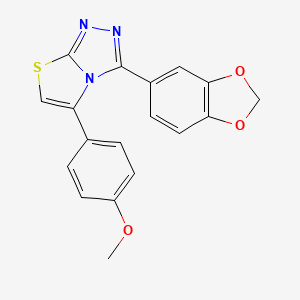

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)



